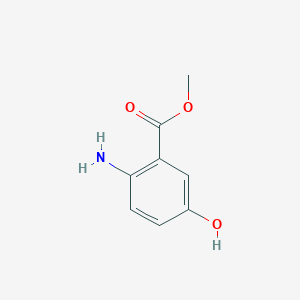

Methyl 2-amino-5-hydroxybenzoate

説明

Significance in Contemporary Chemical and Pharmaceutical Research

The trifunctional nature of Methyl 2-amino-5-hydroxybenzoate makes it a highly significant building block in modern chemical and pharmaceutical research. The amino and hydroxyl groups can undergo a variety of chemical transformations, such as acylation, alkylation, and diazotization, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures. researchgate.net This versatility is of paramount importance in medicinal chemistry, where the systematic modification of a lead compound is a key strategy in the discovery of new drugs with improved efficacy and safety profiles. The compound serves as a crucial intermediate in the synthesis of various pharmacologically active molecules. cymitquimica.com

Overview of Key Research Areas for this compound

Research involving this compound is primarily concentrated in a few key areas:

Organic Synthesis: Its primary role is as a versatile intermediate for the synthesis of more complex organic molecules. cymitquimica.com The strategic placement of its functional groups allows for regioselective reactions, which is a critical aspect of efficient and controlled organic synthesis.

Medicinal Chemistry: The compound is a valuable scaffold for the development of new therapeutic agents. nih.gov For instance, it has been used in the synthesis of benzothiazole (B30560) derivatives, which are known to possess a wide range of biological activities. nih.gov Additionally, derivatives of 5-aminosalicylic acid, a related compound, have been investigated for their potential therapeutic benefits. mdpi.com

Materials Science: While less common, the structural features of this compound and its derivatives could be explored for the development of novel materials with specific optical or electronic properties.

Chemical and Physical Properties

This compound is a crystalline solid, typically appearing as a light yellow to brown powder. chemdad.comtcichemicals.com It is slightly soluble in methanol (B129727) and has limited solubility in water. chemdad.com

| Property | Value | Source |

| Molecular Formula | C8H9NO3 | chemdad.com |

| Molecular Weight | 167.16 g/mol | chemdad.com |

| Melting Point | 158.0 to 162.0 °C | chemdad.comtcichemicals.com |

| Boiling Point (Predicted) | 357.4±27.0 °C | chemdad.com |

| Density (Predicted) | 1.305±0.06 g/cm3 | chemdad.com |

| pKa (Predicted) | 9.41±0.18 | chemdad.com |

Spectroscopic Data

The structural features of this compound have been confirmed through various spectroscopic methods. A study involving single-crystal X-ray diffraction revealed that the compound crystallizes in the orthorhombic space group P212121. researchgate.net The molecular structure is stabilized by an intramolecular hydrogen bond, forming a stable six-membered ring, which significantly influences its properties. researchgate.net

Synthesis and Reactivity

The most common method for synthesizing this compound is through the esterification of 2-amino-5-hydroxybenzoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid. researchgate.netprotocols.io This reaction is typically carried out under reflux conditions. researchgate.net

The reactivity of this compound is governed by its three functional groups. The amino group is nucleophilic and can readily react with electrophiles. The hydroxyl group, being phenolic, is weakly acidic and can be deprotonated to form a phenoxide, which is a strong nucleophile. The methyl ester group can be hydrolyzed back to the carboxylic acid or can undergo transesterification reactions.

Applications in Research

The primary application of this compound in research lies in its use as a versatile starting material for the synthesis of a variety of more complex molecules.

Use in the Synthesis of Heterocyclic Compounds

A significant area of research involves the use of this compound in the synthesis of heterocyclic compounds, particularly those containing nitrogen and sulfur. For example, it has been used as a precursor for the synthesis of methyl 2-aminobenzo[d]thiazole-6-carboxylates. nih.gov These benzothiazole derivatives are of interest due to their wide range of biological activities and their prevalence in many approved drugs. nih.gov The synthesis often involves a reaction with potassium thiocyanate (B1210189) and bromine in acetic acid. nih.gov

Role as a Precursor for Biologically Active Molecules

The scaffold of this compound is a key component in the synthesis of various biologically active molecules. For instance, derivatives of 5-aminosalicylic acid, which can be obtained from this compound, have been synthesized and evaluated for their potential to improve thermotolerance. mdpi.com Furthermore, the amino and hydroxyl groups can be functionalized to create a library of compounds for screening in drug discovery programs. For example, the amino group can be acylated and the hydroxyl group can be alkylated to produce a diverse set of derivatives. researchgate.net

Structure

2D Structure

3D Structure

特性

IUPAC Name |

methyl 2-amino-5-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-12-8(11)6-4-5(10)2-3-7(6)9/h2-4,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWBKSTKVIIRFHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80356138 | |

| Record name | methyl 2-amino-5-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80356138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1882-72-0 | |

| Record name | Benzoic acid, 2-amino-5-hydroxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1882-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 2-amino-5-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80356138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-Hydroxyanthranilate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of Methyl 2 Amino 5 Hydroxybenzoate

Established Synthetic Routes to Methyl 2-amino-5-hydroxybenzoate

The synthesis of this compound can be achieved through several pathways, ranging from traditional chemical methods to modern biotechnological approaches.

Esterification of 2-amino-5-hydroxybenzoic acid with methanol (B129727)

The most direct and commonly employed method for synthesizing this compound is the Fischer esterification of 2-amino-5-hydroxybenzoic acid with methanol. masterorganicchemistry.com This acid-catalyzed reaction involves heating the carboxylic acid and alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. The reaction is an equilibrium process, and typically, an excess of methanol is used to drive the reaction towards the formation of the ester. masterorganicchemistry.com One specific method involves refluxing 2-amino-5-hydroxybenzoic acid in methanol to produce the desired ester. researchgate.net For instance, dissolving 2-amino-5-hydroxybenzoic acid in methanol at 0°C, followed by the slow addition of sulfuric acid and heating to 80°C for 6 hours, is a documented procedure. google.com

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, efforts are being made to develop more environmentally friendly synthetic routes. This includes the use of less hazardous solvents, renewable starting materials, and catalysts that can be easily recovered and reused. While specific green synthesis routes for this compound are still emerging, the broader field of organic synthesis is seeing a shift towards such practices. researchgate.net The use of ionic liquids as catalysts, for example, is a promising area of research for various organic reactions. researchgate.net

Fermentative Production and Metabolic Engineering Strategies

A cutting-edge approach to producing aromatic compounds involves harnessing the power of microorganisms. researchgate.net Metabolic engineering of bacteria like Escherichia coli and Corynebacterium glutamicum has enabled the fermentative production of methyl anthranilate from glucose. researchgate.netresearchgate.net This involves introducing a synthetic metabolic pathway derived from plants and fine-tuning key enzyme levels to optimize production. researchgate.net While direct fermentative production of this compound is a complex challenge, the successful biosynthesis of related compounds suggests its future feasibility. researchgate.netnih.gov This method presents a sustainable alternative to petroleum-based synthesis. researchgate.net The starter unit for the biosynthesis of some antibiotics, 3-amino-5-hydroxybenzoic acid, is a related molecule whose production has been studied in Streptomyces. nih.govnih.gov

Derivatization Strategies and Functional Group Transformations

The presence of amino, hydroxyl, and ester functional groups makes this compound a versatile platform for further chemical modifications.

Chemical Reactions of the Hydroxy Group: Oxidation to Carbonyl

The hydroxyl group on the benzene (B151609) ring can undergo various reactions, with oxidation to a carbonyl group being a significant transformation. This oxidation can lead to the formation of quinone-type structures, which are of interest in various chemical contexts. While specific studies on the direct oxidation of the hydroxy group in this compound are not extensively detailed in the provided results, the oxidation of similar phenolic compounds is a well-established chemical transformation. For example, the oxidation of a methyl group in toluene (B28343) to an aldehyde using chromyl chloride is a known reaction. byjus.com

Chemical Reactions of the Ester Group: Reduction to Alcohol

The ester group in this compound can be reduced to a primary alcohol. This transformation is a fundamental reaction in organic synthesis, often accomplished using powerful reducing agents. Lithium borohydride (B1222165) is a reagent commonly used for the selective reduction of esters to their corresponding alcohols. harvard.edu Another effective method involves the use of sodium borohydride in combination with a Lewis acid, such as magnesium chloride, to facilitate the reduction. researchgate.net The general reaction involves the conversion of the methyl ester to the corresponding hydroxymethyl group.

Nucleophilic Substitution Reactions of the Amino Group

The amino group of this compound can undergo nucleophilic substitution reactions. Due to the presence of two nitrogen atoms in the ring of some of its derivatives, the carbon atom has a low electron density, making it susceptible to nucleophilic attack. nih.gov This reactivity allows for the introduction of various substituents at the amino position. For instance, the amino group can be acylated or can participate in the formation of heterocyclic rings. The specific conditions and reagents used will determine the final product of the substitution reaction.

Selective Derivatization in the Presence of Multiple Functional Groups

A key challenge and opportunity in the chemistry of this compound is the selective derivatization in the presence of its three distinct functional groups. Protecting group strategies are often employed to achieve this selectivity. For example, the hydroxyl group can be protected using a tert-butyldimethylsilyl (TBDMS) group, allowing for subsequent reactions to occur at the amino or ester functionalities. acs.org This protecting group can be readily introduced using tert-butyldimethylsilyl chloride and can be removed under specific conditions. acs.org Similarly, the amino group can be protected, for instance, by a tert-butoxycarbonyl (Boc) group, to direct reactions towards the hydroxyl or ester groups. acs.org The ability to selectively modify one functional group while leaving the others intact is crucial for the synthesis of complex target molecules. acs.org

Supramolecular Chemistry Applications through Derivatization

Derivatives of this compound can be utilized in the field of supramolecular chemistry. Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding. iucr.org The functional groups on the this compound scaffold, particularly the amino and hydroxyl groups, are capable of forming strong hydrogen bonds. By derivatizing these groups, it is possible to design and synthesize molecules that can self-assemble into larger, well-defined supramolecular architectures. bohrium.com For example, the formation of ureido-benzoic acids from amino-benzoic acid derivatives can lead to self-complementary quadruple hydrogen-bonding motifs, which are of great interest in supramolecular polymerization. researchgate.net The study of the crystal structure of such derivatives through techniques like Hirshfeld surface analysis provides insights into the intermolecular interactions that govern the formation of these complex assemblies. researchgate.netresearchgate.net

Advanced Synthetic Building Blocks and Intermediates

The unique arrangement of functional groups in this compound makes it a valuable precursor for the synthesis of more elaborate chemical structures.

Role as a Building Block in Complex Molecule Synthesis

This compound serves as a fundamental building block in the synthesis of a wide array of more complex organic molecules. smolecule.com Its trifunctional nature allows for a stepwise and controlled introduction of various chemical moieties, leading to the construction of intricate molecular architectures. smolecule.com The strategic manipulation of its amino, hydroxyl, and ester groups enables chemists to build upon this core structure to create compounds with desired properties and functionalities for applications in medicinal chemistry and materials science. smolecule.comnih.gov

Utilization in Heterocyclic Compound Synthesis (e.g., Benzo[d]thiazole derivatives)

A significant application of this compound is in the synthesis of heterocyclic compounds, particularly benzo[d]thiazole derivatives. nih.gov Benzothiazoles are a class of bicyclic compounds containing a benzene ring fused to a thiazole (B1198619) ring and are known to exhibit a wide range of biological activities. ekb.egmdpi.com The synthesis of benzo[d]thiazole derivatives from this compound typically involves a cyclization reaction. For instance, reaction with potassium thiocyanate (B1210189) (KSCN) and bromine in acetic acid can lead to the formation of the benzo[d]thiazole ring system. acs.orgnih.gov This process allows for the creation of substituted benzo[d]thiazoles that can be further modified, offering a pathway to a diverse library of compounds for drug discovery and other applications. nih.govresearchgate.net

Structural Elucidation and Computational Investigations of Methyl 2 Amino 5 Hydroxybenzoate

Crystallographic Analysis and Intermolecular Interactions

Crystallographic studies reveal the precise arrangement of molecules in the solid state, which is governed by a network of non-covalent interactions.

The molecular structure of Methyl 2-amino-5-hydroxybenzoate has been definitively determined by single-crystal X-ray diffraction. researchgate.net The compound crystallizes in the orthorhombic space group P212121. researchgate.netnsc.ru The crystal structure is characterized by a specific arrangement of molecules within the unit cell, which contains four molecules (Z = 4). researchgate.netnsc.ru Detailed crystallographic data are presented in Table 1.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₉NO₃ |

| Molecular Weight | 167.16 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | 4.973(2) |

| b (Å) | 10.923(5) |

| c (Å) | 14.074(6) |

| Volume (ų) | 764.4(6) |

| Z (molecules/unit cell) | 4 |

Data sourced from crystallographic studies. researchgate.netnsc.ru

In addition to hydrogen bonding, π-π stacking interactions are present in the crystal structure of this compound. researchgate.net These non-covalent interactions occur between the aromatic rings of adjacent molecules, further stabilizing the crystal packing.

Quantum Chemical Calculations and Spectroscopic Characterization

Theoretical calculations, particularly those based on Density Functional Theory, have been employed to complement the experimental X-ray diffraction data and provide a more profound understanding of the molecule's electronic structure and reactivity.

Density Functional Theory (DFT) calculations have been utilized to investigate the molecular properties of this compound. researchgate.net These quantum chemical computations are instrumental in predicting the reactivity of the NH₂ and OH substituents and determining the nucleophilic character of these groups. researchgate.netnsc.ru DFT is also used to calculate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for understanding electronic transitions and chemical reactivity. researchgate.netnsc.ru Furthermore, the analysis of the molecular electrostatic potential (MEP) surface, derived from DFT calculations, reveals regions of positive and negative electrostatic potential, indicating sites susceptible to electrophilic and nucleophilic attack. researchgate.netnsc.ru

HOMO-LUMO Energy Levels and Reactivity Prediction

The electronic properties and reactivity of this compound have been investigated using Density Functional Theory (DFT) calculations. researchgate.netnsc.ru The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the molecule's electronic behavior. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. nih.gov The energy difference between these frontier orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov

DFT computations are used to calculate the energies of these orbitals. researchgate.netnsc.ru A smaller HOMO-LUMO gap suggests that the molecule can be easily excited, indicating higher chemical reactivity. nih.gov For this compound, these calculations help in predicting the reactivity of its substituents, specifically the amino (-NH₂) and hydroxyl (-OH) groups, and in determining their nucleophilic character. researchgate.netnsc.ru The analysis of these energy levels provides insights into the charge transfer interactions that can occur within the molecule. nih.gov

Table 1: Calculated HOMO-LUMO Energy Values for this compound Data derived from computational studies.

| Parameter | Energy (eV) |

| EHOMO | Value not explicitly available in search results |

| ELUMO | Value not explicitly available in search results |

| Energy Gap (ΔE) | Value not explicitly available in search results |

Specific energy values from DFT calculations were mentioned to be computed but not numerically specified in the provided search results.

Topological Atom-in-Molecules (AIM) Analysis and Noncovalent Interactions

The Atoms in Molecules (AIM) theory provides a method for analyzing the electron density to characterize the bonding within a molecule, including weak noncovalent interactions. researchgate.netresearchgate.net For this compound, AIM analysis has been employed to investigate the intramolecular interactions that play a crucial role in its conformational stability. researchgate.net

A significant finding from these studies is the presence of a stable six-membered ring formed via an intramolecular hydrogen bond. researchgate.net This interaction occurs between the amino group and the carbonyl oxygen of the ester group (N–H···O=C). researchgate.net The Natural Bond Orbital (NBO) analysis further supports this, demonstrating a strong hyperconjugative effect between the lone pairs of the carbonyl oxygen and the N-H group (lp O → σ*(N—H)), which is responsible for stabilizing the preferred conformation. researchgate.net

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is used to identify the functional groups and confirm the molecular structure of this compound by analyzing the vibrations of its bonds. researchgate.netrsc.orgresearchgate.net Experimental spectra are often complemented by theoretical calculations, such as DFT, to provide a complete assignment of the observed vibrational modes. nih.govjocpr.com

The FT-IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups. rsc.org The N-H stretching vibrations of the primary amine and the O-H stretching of the phenolic group are typically observed in the high-frequency region. rsc.org The C=O stretching of the ester group gives rise to a strong absorption band, while vibrations of the benzene (B151609) ring and C-O and C-N bonds appear at lower frequencies. rsc.org

Table 2: Experimental FT-IR Vibrational Frequencies for this compound Data obtained from experimental analysis in KBr. rsc.org

| Wavenumber (cm⁻¹) | Assignment |

| 3379 | N-H Stretching |

| 3297 | O-H Stretching |

| 2996, 2947 | C-H Stretching |

| 1707 | C=O Stretching |

| 1590 | Aromatic C=C Stretching |

| 1510 | N-H Bending |

| 1453, 1432 | C-H Bending |

| 1296, 1269, 1246 | C-O Stretching |

| 1154 | C-N Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra provide definitive information about its structure. rsc.org The spectra are typically recorded in a deuterated solvent, such as dimethyl sulfoxide (B87167) (DMSO-d₆), which can resolve exchangeable protons from the amino and hydroxyl groups. rsc.org

In the ¹H NMR spectrum, distinct signals are observed for the aromatic protons, the methyl protons of the ester group, and the labile protons of the -NH₂ and -OH groups. rsc.org The chemical shifts and splitting patterns of the aromatic protons are characteristic of the substitution pattern on the benzene ring. rsc.org The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbon. rsc.org

Table 3: ¹H NMR Chemical Shifts for this compound Solvent: DMSO-d₆. rsc.org

| Chemical Shift (δ, ppm) | Assignment | Multiplicity |

| 8.65 | -OH | Singlet |

| 7.09 | Ar-H | Doublet |

| 6.79 | Ar-H | Doublet of doublets |

| 6.63 | Ar-H | Doublet |

| 6.05 | -NH₂ | Singlet |

| 3.75 | -OCH₃ | Singlet |

Table 4: ¹³C NMR Chemical Shifts for this compound Solvent: DMSO-d₆. rsc.org

| Chemical Shift (δ, ppm) | Assignment |

| 168.1 | C=O (Ester) |

| 147.1 | C-OH |

| 145.2 | C-NH₂ |

| 124.0 | Aromatic C-H |

| 118.3 | Aromatic C-H |

| 114.8 | Aromatic C-H |

| 109.3 | Aromatic C-COOCH₃ |

| 51.8 | -OCH₃ |

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The chromophores in this compound, which include the benzene ring, the carbonyl group (-C=O), and the amino (-NH₂) and hydroxyl (-OH) auxochromes, give rise to characteristic absorptions in the UV-Vis spectrum.

The electronic spectrum is expected to show absorptions corresponding to π→π* transitions, associated with the delocalized π-electron system of the aromatic ring, and n→π* transitions, involving the non-bonding electrons on the oxygen and nitrogen atoms. The presence of the hydroxyl and amino groups as substituents on the aromatic ring typically causes a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. For aromatic systems with hydroxyl groups, absorption maxima related to these interactions are often observed around 308 nm.

Table 5: UV-Visible Spectroscopy Data for this compound

| Parameter | Value | Associated Transition |

| λmax | ~308 nm (predicted) | π→π* and n→π* |

Research on this compound Reveals Limited Pharmacological Data

Pharmacological and Biological Activity Research of Methyl 2 Amino 5 Hydroxybenzoate

Anticancer and Antiproliferative Investigations

Potential as a Drug Candidate for Cancer

This compound serves as a crucial building block in the synthesis of more complex molecules with potential therapeutic applications, including cancer treatment. ontosight.aicymitquimica.com The core structure, a substituted 2-hydroxybenzoic acid (salicylate), is a recognized pharmacophore. Analogues of 2-hydroxybenzoic acid have been investigated for their antitumour activities, showing the ability to induce apoptosis in cancer cells. cardiff.ac.uk For instance, zinc 2-hydroxybenzoate, a related compound, was identified as an effective antiproliferative agent against the HT-1080 fibrosarcoma cell line. cardiff.ac.uk

The versatility of the this compound structure allows for various modifications, leading to the creation of derivatives with enhanced biological activity. Its use in the synthesis of compounds designed to treat hyperproliferative disorders and cancer underscores its potential as a lead structure in drug discovery. acs.org Furthermore, the introduction of a bromine atom to the scaffold, creating compounds like Methyl 2-amino-4-bromo-5-hydroxybenzoate, is a strategy explored for developing agents with significant biological activity, including anticancer properties. smolecule.com

Antiproliferative Effects against Tumor Cell Lines

Derivatives of this compound have demonstrated significant antiproliferative effects against a variety of human cancer cell lines. A notable class of these derivatives are methyl salicylate (B1505791) based thiazoles (MSBTs), which have been evaluated for their in vitro anticancer activity.

One study synthesized a series of MSBTs and tested their effects on breast cancer (T47D) and non-small-cell lung carcinoma (A549) cell lines. researchgate.net Several of these compounds exhibited potent inhibition of cancer cell growth, with IC₅₀ values in the submicromolar to low micromolar range. Compound 3j , a derivative featuring a p-sulfamoylphenyl substituted thiazole (B1198619), was found to be highly effective and selective against the T47D breast cancer cell line. researchgate.net

Similarly, other complex derivatives have shown activity. A compound known as BHIMHA, which is derived from a related hydroxybenzoic acid structure, was shown to inhibit the migration and invasion of A549 lung cancer cells in a concentration-dependent manner. nih.govdovepress.com Analogues of the natural product trienomycin A, which incorporate an amino-5-hydroxybenzoic acid moiety, also manifested potent antiproliferative activities against HeLa and MCF-7 cancer cell lines. nih.gov

| Compound/Derivative | Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| MSBT Derivative 3j | T47D (Breast Cancer) | 0.51 ± 0.15 µM | researchgate.net |

| MSBT Derivative 3f | T47D (Breast Cancer) | 0.66 ± 0.38 µM | researchgate.net |

| MSBT Derivative 3d | T47D (Breast Cancer) | 0.93 ± 0.51 µM | researchgate.net |

| Neoantimycin Derivative 4 | SGC7901/DDP (Resistant Gastric Cancer) | 1.5 nM | frontiersin.org |

| BHIMHA | A549 (Lung Cancer) | Inhibited migration and invasion at 5, 10, and 20 µM | dovepress.com |

| Salicylamide (B354443) Derivative 33b | MDA-MB-231 (Breast Cancer) | 1.40 µM | nih.gov |

| Salicylamide Derivative 33b | MCF-7 (Breast Cancer) | 1.62 µM | nih.gov |

Mechanism of Action Studies

Interaction with Molecular Targets and Pathways

Research into the derivatives of this compound has begun to elucidate their mechanisms of action. A primary molecular target identified for the methyl salicylate based thiazole (MSBT) derivatives is the enzyme Protein Tyrosine Phosphatase 1B (PTP1B). researchgate.netnih.gov PTP1B is a key regulator in multiple signaling pathways, and its inhibition is a target for various diseases, including cancer.

For other related 2-hydroxybenzoate analogues, the mechanism of apoptosis induction in HT-1080 fibrosarcoma cells has been linked to the activation of key proteins in the apoptotic pathway. cardiff.ac.uk The apoptotic process induced by these compounds was found to involve the effector caspase-3 and was associated with the pro-apoptotic protein Bax and the p53/p21 tumor suppressor pathway. cardiff.ac.uk

Furthermore, more complex molecules built from a similar scaffold have shown interaction with other critical cancer-related pathways. For example, the compound BHIMHA was found to inhibit the expression of Protein Kinase C alpha (PKCα) and NF-κB, both of which are involved in cancer cell migration, invasion, and survival. nih.govdovepress.com

Enzyme or Receptor Binding and Modulation

The most detailed mechanism of action studies for derivatives of this compound focus on their role as enzyme inhibitors. The MSBT derivatives have been identified as potent inhibitors of PTP1B. researchgate.netnih.gov Kinetic analysis of the most active compound in one study, derivative 3j , revealed a non-competitive type of inhibition. nih.gov This suggests that the inhibitor binds to a site on the enzyme that is distinct from the active site, but which still affects the enzyme's catalytic activity.

Molecular docking studies further clarified this interaction, showing that the inhibitor binds in a way that modulates the mobility of the WPD-loop, a flexible region that is critical for the catalytic function of PTP1B. nih.gov The binding of the inhibitor is thought to induce conformational changes that block the active site, thus explaining the mechanism of inhibition. nih.gov The amino and hydroxyl groups present on the core benzoate (B1203000) ring can form hydrogen bonds and interact with enzymes and receptors, which is a key factor in their ability to modulate biological processes.

Structure-Activity Relationship (SAR) Studies

Impact of Structural Modifications on Biological Activity

Structure-activity relationship (SAR) studies have been crucial in optimizing the anticancer activity of compounds derived from this compound. These studies reveal how specific chemical modifications to the parent structure influence its biological efficacy.

For the highly active methyl salicylate based thiazole (MSBT) derivatives, SAR analysis highlighted several key features:

The Thiazole Moiety : The addition of a substituted thiazole ring via a hydrazonoethyl linker to the methyl salicylate scaffold is critical for the observed PTP1B inhibitory and anticancer activity. researchgate.net

Substitution on the Thiazole Ring : The nature of the substituent on the thiazole ring significantly impacts potency. For instance, compound 3j , with a p-sulfamoylphenyl group, and compound 3f , with an adamant-1-yl group, showed potent, submicromolar inhibition of PTP1B and high selectivity against T47D breast cancer cells. researchgate.net This suggests that bulky and polar groups at this position can enhance activity.

Broader SAR studies on related salicylates and benzamides have provided further insights:

Linker Modifications : In a series of salicylamide derivatives, the nature of the amino acid linker between two aromatic rings was found to be critical. Introducing linkers like L-leucine and L-phenylalanine led to compounds with potent antiproliferative activities against breast cancer cells (MDA-MB-231 and MCF-7). nih.gov

Halogenation : The introduction of halogen atoms, such as chlorine or bromine, is a common strategy to enhance biological activity. smolecule.comnih.gov

Side Chain Alterations : In analogues of the natural product trienomycin A, modifications to the amino acid side chain attached to the amino-5-hydroxybenzoic acid core revealed that deviations in steric bulk, either smaller or larger than a methyl group, were not well-tolerated and decreased biological activity. nih.gov

| Core Structure | Modification | Impact on Biological Activity | Reference |

|---|---|---|---|

| Methyl 2-hydroxybenzoate | Addition of a thiazole-hydrazone moiety with a p-sulfamoylphenyl group (Compound 3j ) | Potent PTP1B inhibition (IC₅₀ = 0.51 µM) and selective antiproliferative activity against T47D cells. | researchgate.net |

| Methyl 2-hydroxybenzoate | Addition of a thiazole-hydrazone moiety with an adamant-1-yl group (Compound 3f ) | Strong PTP1B inhibition (IC₅₀ = 0.66 µM). | researchgate.net |

| Salicylamide | Introduction of an L-phenylalanine linker | Potent antiproliferative activity against MDA-MB-231 (IC₅₀ = 1.40 µM) and MCF-7 (IC₅₀ = 1.62 µM) cells. | nih.gov |

| Amino-5-hydroxybenzoic acid | Incorporation into trienomycin A analogue; altering steric bulk of amide side chain | Decreasing steric bulk of the alkyl amide was found to decrease biological activity against HeLa and MCF-7 cells. | nih.gov |

Future Directions and Emerging Research Avenues

Exploration of Novel Therapeutic Applications

Methyl 2-amino-5-hydroxybenzoate serves as a crucial intermediate in the synthesis of a variety of compounds with potential therapeutic uses. researchgate.netnordmann.global Its derivatives are being investigated for a range of biological activities, including but not limited to:

Anticancer Agents: The compound is a building block for creating derivatives with potential anticancer properties. For example, it is used in the synthesis of benzyloxyphenyl methylaminophenol derivatives that act as STAT3 signaling pathway inhibitors, which is a key target in cancer therapy. researchgate.net Research has shown that certain derivatives exhibit potent antiproliferative activity against cancer cell lines. researchgate.net

Antimicrobial and Anti-inflammatory Agents: The inherent structure of this compound and its derivatives suggests potential for antioxidant, anti-inflammatory, and antimicrobial properties. ontosight.ai This makes it a candidate for developing new treatments for infectious diseases and inflammatory conditions. ontosight.aiscispace.com

Enzyme Inhibitors: Derivatives of this compound are being explored as inhibitors for various enzymes. For instance, it is a precursor for compounds that inhibit carbonic anhydrase, an enzyme family implicated in several diseases. nih.gov Additionally, it has been used in the development of inhibitors for HIV-1 integrase and Pin1, a protein involved in inflammatory diseases and cancer. scispace.comnih.gov

Neurological Applications: Research has pointed towards the potential of derivatives in creating kainate receptor antagonists, suggesting a role in neurological research. researchgate.net

Development of Sustainable Synthetic Routes

A significant focus of future research is the development of more environmentally friendly and efficient methods for synthesizing this compound and its derivatives. Key areas of advancement include:

Green Chemistry Principles: Researchers are actively seeking to replace hazardous reagents and solvents with greener alternatives. smolecule.com This includes exploring solvent-free reaction conditions and using catalytic amounts of base to improve the environmental footprint of the synthesis process. smolecule.com

Catalyst Innovation: The use of novel and reusable catalysts is being investigated to improve reaction efficiency and sustainability. For instance, advancements in transition metal complex catalysis are being applied to the synthesis of related compounds. rsc.org The recovery and reuse of catalysts like palladium on carbon in hydrogenation steps are also crucial for cost reduction and sustainability.

Atom Economy: Synthetic strategies are being designed to maximize the incorporation of all materials used in the process into the final product, thereby reducing waste. rsc.org

Advanced Computational Studies for Drug Design and Material Science

Computational methods are becoming increasingly integral to understanding and predicting the properties and applications of this compound.

Drug Design and Discovery:

Molecular Docking: This technique is used to predict the binding affinity and interaction of this compound derivatives with biological targets like proteins and enzymes. researchgate.netnih.gov This helps in identifying promising drug candidates and understanding their mechanism of action.

Pharmacophore Modeling: By identifying the essential structural features required for biological activity, pharmacophore models guide the design of new and more potent derivatives. researchgate.net

ADME Prediction: Computational tools are employed to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of derivatives, which is crucial for assessing their potential as drugs. mdpi.com

Material Science:

Density Functional Theory (DFT): DFT calculations are used to investigate the electronic structure, reactivity, and spectroscopic properties of the molecule. nih.gov This information is valuable for designing new materials with specific optical or electronic properties.

Hirshfeld Surface Analysis: This method helps in analyzing intermolecular interactions in the crystal structure, providing insights into the stability and packing of the molecules, which is important for material design. researchgate.net

Integration with High-Throughput Screening and Omics Technologies

The combination of high-throughput screening (HTS) and "omics" technologies offers a powerful approach to accelerate the discovery and development of new applications for this compound derivatives.

High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of compounds for a specific biological activity. sci-hub.se This can quickly identify promising derivatives of this compound for further investigation.

Omics Technologies:

Metabolomics: This technology can be used to study the metabolic effects of this compound and its derivatives on biological systems, providing insights into their mechanism of action and potential off-target effects. nih.goved.ac.uk

Proteomics and Transcriptomics: These approaches can identify the proteins and genes that are affected by the compound, helping to elucidate its biological pathways and targets. researchgate.netvt.edu The integration of these multi-omics technologies provides a comprehensive understanding of the compound's biological impact. researchgate.netvt.eduresearchgate.net

Q & A

Q. What are the established synthetic routes for Methyl 2-amino-5-hydroxybenzoate, and how can its purity be validated experimentally?

this compound can be synthesized via esterification of 2-amino-5-hydroxybenzoic acid using methanol under acidic catalysis. Post-synthesis purification typically involves recrystallization or column chromatography. Purity validation requires analytical techniques such as:

- High-Performance Liquid Chromatography (HPLC) for quantifying impurities.

- Fourier Transform Infrared (FTIR) Spectroscopy to confirm functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹, aromatic NH₂ bands) .

- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H/¹³C) to verify regiochemistry and detect residual solvents .

Q. How can researchers assess the stability of this compound under varying storage conditions?

Stability studies should include:

- Thermogravimetric Analysis (TGA) to determine decomposition temperatures.

- Accelerated Degradation Testing under controlled humidity (e.g., 40–75% RH) and temperature (25–40°C).

- UV-Vis Spectroscopy to monitor photodegradation in solution.

- HPLC Reanalysis of stored samples to track impurity profiles over time. Ensure anhydrous storage in amber vials at –20°C to minimize hydrolysis and oxidation .

Advanced Research Questions

Q. What methodologies are recommended for analyzing hydrogen-bonding patterns in this compound crystals, and how do these interactions influence its solid-state properties?

- Single-Crystal X-Ray Diffraction (SCXRD) : Use SHELXL for structure refinement to map hydrogen bonds (e.g., NH···O, OH···O). Graph set analysis (e.g., Etter’s rules) can classify motifs like D(2) or R₂²(8) patterns .

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., % contribution of H-bonding vs. van der Waals contacts).

- Impact on Properties : Strong H-bond networks correlate with high melting points and low solubility, critical for designing co-crystals or polymorphs .

Q. How can structural analogs of this compound be designed to enhance pharmacological activity, and what computational tools support this?

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., methoxy vs. hydroxy groups) based on analogs like Methyl 5-hydroxy-2-methoxybenzoate (Table in ).

- Docking Simulations : Use software like AutoDock Vina to predict binding affinity to target proteins (e.g., Mycobacterium tuberculosis enzymes in PAS prodrug studies ).

- QSAR Modeling : Correlate electronic descriptors (Hammett σ) with bioactivity data to prioritize synthetic targets.

Q. What experimental strategies resolve contradictions in spectroscopic data for this compound derivatives?

- Vibrational Spectroscopy : Compare experimental FTIR/Raman spectra with Density Functional Theory (DFT)-calculated frequencies (e.g., B3LYP/6-311++G** basis set) to assign ambiguous bands .

- Cross-Validation with Crystallography : SCXRD-derived bond lengths/angles can validate computational geometry optimizations .

- Dynamic NMR : Resolve tautomerism or rotational barriers in solution (e.g., NH₂ proton exchange rates) .

Methodological Considerations

Q. How should researchers approach the refinement of this compound crystal structures when twinning or disorder is present?

Q. What in vitro assays are suitable for evaluating the biological activity of this compound in antimicrobial research?

- Microplate Alamar Blue Assay : Assess mycobacterial growth inhibition (e.g., against M. tuberculosis H37Rv) with IC₅₀ determination .

- Cytotoxicity Screening : Use mammalian cell lines (e.g., HEK293) with MTT assays to differentiate selective toxicity.

- Biofilm Disruption Assays : Quantify biofilm biomass reduction via crystal violet staining in bacterial models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。